Mecamylamine-d3 (hydrochloride)
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Overview
Description
Mecamylamine-d3 (hydrochloride) is a deuterated form of mecamylamine hydrochloride, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. This compound is primarily used in scientific research due to its ability to cross the blood-brain barrier and its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the mecamylamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide for titration .
Industrial Production Methods: Industrial production of Mecamylamine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in tight containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Mecamylamine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Mecamylamine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving nicotinic acetylcholine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension, nicotine addiction, and neuropsychiatric disorders
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Mecamylamine-d3 (hydrochloride) exerts its effects by blocking nicotinic acetylcholine receptors. This prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The compound’s hypotensive effect is attributed to the reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Comparison with Similar Compounds
- Mecamylamine hydrochloride
- Trimethaphan camsylate
- Hexamethonium
Comparison: Mecamylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. Compared to similar compounds, it offers enhanced stability and reduced metabolic degradation, making it a valuable tool in research .
Properties
Molecular Formula |
C11H22ClN |
---|---|
Molecular Weight |
206.77 g/mol |
IUPAC Name |
2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |
InChI Key |
PKVZBNCYEICAQP-NXIGQQGZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.